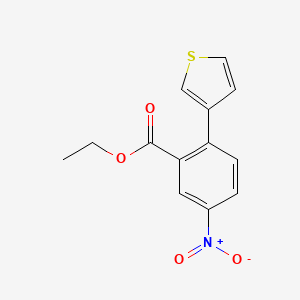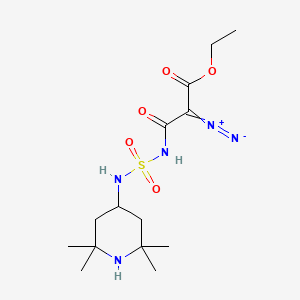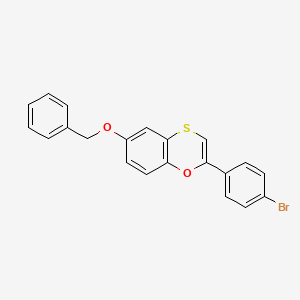![molecular formula C17H18O2S B15171305 Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate CAS No. 919089-28-4](/img/structure/B15171305.png)
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate is an organic compound with the molecular formula C17H18O2S It is a derivative of benzoic acid and contains a sulfanyl group attached to a phenyl ring, which is further substituted with a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate can be achieved through several methods. One common approach involves the reaction of 2-mercaptobenzoic acid with 4-isopropylphenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the sulfanyl linkage.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-isopropylphenyl is coupled with 2-bromobenzoic acid in the presence of a palladium catalyst and a base. This method offers high yields and functional group tolerance, making it suitable for large-scale synthesis .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate can be compared with other similar compounds, such as:
Methyl 2-{[4-(methyl)phenyl]sulfanyl}benzoate: Similar structure but with a methyl group instead of a propan-2-yl group.
Methyl 2-{[4-(tert-butyl)phenyl]sulfanyl}benzoate: Contains a tert-butyl group, offering different steric and electronic properties.
Methyl 2-{[4-(phenyl)phenyl]sulfanyl}benzoate: Features a phenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
919089-28-4 |
|---|---|
Fórmula molecular |
C17H18O2S |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
methyl 2-(4-propan-2-ylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C17H18O2S/c1-12(2)13-8-10-14(11-9-13)20-16-7-5-4-6-15(16)17(18)19-3/h4-12H,1-3H3 |
Clave InChI |
CWVXFHURAKYDAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate](/img/structure/B15171237.png)


![N-[2-(Cyclopentyloxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171261.png)

![(1S,3R,4S,6R)-3,7,7-trimethyl-4-[[(1R,3S,4R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]diselanyl]bicyclo[4.1.0]heptane](/img/structure/B15171276.png)
![Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate](/img/structure/B15171279.png)





![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B15171323.png)
